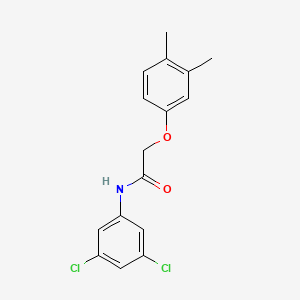
2-ethoxy-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-2-pyridinylbenzamide is an organic compound that belongs to the class of benzamides. It is commonly known as EPN and is widely used in scientific research. EPN is an important compound because of its unique properties, which make it an ideal candidate for various applications in the field of pharmacology.
Mécanisme D'action
EPN acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting this enzyme, EPN increases the levels of acetylcholine in the brain, which can improve nerve function.
Biochemical and Physiological Effects:
EPN has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, EPN has been shown to increase the activity of certain enzymes in the liver, which can improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
EPN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, EPN has a high level of selectivity for acetylcholinesterase, which makes it an ideal compound for studying the enzyme's activity. However, EPN also has some limitations. It is toxic to humans and animals, which can make it difficult to use in certain experiments. Additionally, EPN has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on EPN. One area of research is the development of new pesticides based on EPN. Additionally, researchers are investigating the use of EPN as a treatment for neurological disorders such as Alzheimer's disease. Finally, there is ongoing research into the toxicology of EPN, which can help to improve its safety for use in scientific research.
Méthodes De Synthèse
The synthesis of EPN involves the reaction of 2-aminopyridine with ethyl chloroformate and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure EPN.
Applications De Recherche Scientifique
EPN is used in various scientific research applications, including pharmacology, toxicology, and environmental studies. It is used as a pesticide to control insects and pests in crops and gardens. Additionally, EPN is used as an acetylcholinesterase inhibitor, which makes it an important compound in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-ethoxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTONUSPULUXBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)


![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)
